molecular formula C25H42N7O18P3S B1196132 3-Hydroxybutyryl-coenzyme A CAS No. 2871-66-1

3-Hydroxybutyryl-coenzyme A

Cat. No.: B1196132
CAS No.: 2871-66-1
M. Wt: 853.6 g/mol
InChI Key: QHHKKMYHDBRONY-RMNRSTNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyryl-Coenzyme A can be synthesized through enzymatic reactions involving the reduction of crotonyl-Coenzyme A. This process typically requires the presence of specific enzymes such as crotonase and this compound dehydrogenase, along with cofactors like NADH or NADPH .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain bacteria, such as those from the genus Clostridium, can produce this compound as part of their metabolic processes. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize yield .

Mechanism of Action

The mechanism of action of 3-Hydroxybutyryl-Coenzyme A involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of acyl groups and the production of energy. The molecular targets include enzymes like this compound dehydrogenase and crotonase, which catalyze its conversion to other metabolites .

Properties

CAS No.

2871-66-1

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1

InChI Key

QHHKKMYHDBRONY-RMNRSTNRSA-N

Isomeric SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Synonyms

3-hydroxybutyryl-CoA
3-hydroxybutyryl-coenzyme A
3-hydroxybutyryl-coenzyme A, (R)-isomer
3-hydroxybutyryl-coenzyme A, (S)-isomer
beta-hydroxybutyryl-CoA
beta-hydroxybutyryl-coenzyme A
coenzyme A, 3-hydroxybutyryl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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